Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate
Description
Properties
CAS No. |
34008-40-7 |
|---|---|
Molecular Formula |
C27H23NO3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-benzoyl-3-isoquinolin-1-yl-3-phenylpropanoate |
InChI |
InChI=1S/C27H23NO3/c1-2-31-27(30)24(26(29)21-14-7-4-8-15-21)23(20-12-5-3-6-13-20)25-22-16-10-9-11-19(22)17-18-28-25/h3-18,23-24H,2H2,1H3 |
InChI Key |
BBWZQZGGDBQMEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C2=NC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl Benzoylacetate Intermediate
Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is a crucial starting material. Its preparation and handling are well-documented:
| Parameter | Details |
|---|---|
| Yield | Typically 70–88% depending on method |
| Reaction Conditions | Heating/reflux in ethanol or xylene; inert atmosphere; 1–20 hours |
| Operation Notes | Guanidine carbonate or other bases used for condensation; purification by recrystallization or chromatography |
For example, refluxing guanidine carbonate with ethyl 3-oxo-3-phenylpropanoate in ethanol under nitrogen yields intermediates with up to 86% yield. Other methods involve heating ethyl benzoylacetate with pyridine and aromatic amines at 130–135°C to achieve high yields (up to 88%).
Final Assembly: Formation of Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate
The final step often involves condensation or alkylation reactions to link the phenyl and isoquinoline groups to the benzoylacetate core. Typical conditions include:
| Parameter | Details |
|---|---|
| Temperature | 80–180°C depending on reaction step |
| Solvents | Toluene, ethanol, or acetonitrile |
| Catalysts/Bases | Pyridine, sodium methoxide, or cesium carbonate |
| Reaction Time | 1–24 hours |
| Purification | Column chromatography on silica gel with petroleum ether/ethyl acetate mixtures |
For example, reactions involving ethyl benzoylacetate and nucleophiles in toluene at 80°C for 24 hours have been reported to yield related compounds with good purity and yield.
Representative Synthetic Route (Literature-Based)
A plausible synthetic route based on literature data is:
Synthesis of Ethyl Benzoylacetate : Reflux benzoylacetate precursors with ethanol and base to obtain ethyl 3-oxo-3-phenylpropanoate intermediate (yield ~86%).
Coupling with Isoquinoline : React the intermediate with isoquinolin-1-yl derivatives under reflux in toluene or ethanol with a base such as pyridine or cesium carbonate to form the substituted propanoate (reaction time 15–24 h, temperature 80–130°C).
Purification : Use silica gel column chromatography with petroleum ether/ethyl acetate gradients to isolate the final product with high purity (yield typically 70–90%).
Analytical and Purification Techniques
- Column Chromatography : Silica gel with petroleum ether/ethyl acetate mixtures (ratios from 30:1 to 5:1) is standard for purification.
- Recrystallization : From solvents like ethyl acetate/ether or acetic acid to improve purity.
- Characterization : NMR (1H, 13C), mass spectrometry, and melting point determination confirm structure and purity.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl benzoylacetate synthesis | Guanidine carbonate, ethanol, reflux, N2 | 70–86 | Intermediate for further reactions |
| Coupling with isoquinoline | Isoquinolin-1-yl derivative, pyridine, toluene, 80–130°C, 15–24 h | 70–90 | Multi-step reaction, requires purification |
| Purification | Silica gel chromatography, petroleum ether/ethyl acetate | — | Essential for product isolation |
Research Findings and Notes
- The multi-step synthesis allows for structural modifications, enabling exploration of biological activities such as antimicrobial and anticancer effects.
- Reaction conditions such as temperature, solvent choice, and base/catalyst presence critically influence yield and purity.
- Scale-up potential exists using automated reactors to improve reproducibility and efficiency.
- The compound’s complex structure demands careful control of reaction parameters to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The isoquinoline moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate exhibits notable antimicrobial and anticancer properties. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate cellular processes including:
- Signal transduction
- Gene expression
- Metabolic pathways
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Compounds derived from this structure have displayed IC50 values in the low micromolar range, indicating their potential as anticancer agents .
- Antimicrobial Properties : Preliminary studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections .
Applications in Research
This compound finds applications across several domains:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic effects and drug development |
| Organic Synthesis | Used as a precursor for synthesizing more complex organic molecules |
| Biological Research | Studied for its interactions with biological targets |
| Industrial Chemistry | Employed as a chemical intermediate in various industrial processes |
Mechanism of Action
The mechanism of action of ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The benzoyl and isoquinoline moieties are believed to play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is compared below with structurally or functionally related esters and heterocyclic derivatives.
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
Ethyl 3-phenylpropanoate and Methyl 3-phenylpropanoate Structural Simplicity: Lacking the isoquinoline and benzoyl groups, these compounds exhibit lower molecular weight and steric hindrance, enhancing volatility. This aligns with their role as flavor compounds in fermented beverages like Baijiu . Microbial Interactions: Both esters show strong correlations (|ρ| > 0.7) with microbial species (e.g., P. membranifaciens), suggesting roles in microbial metabolism or signaling . In contrast, the target compound’s complexity may limit such interactions, directing its utility toward pharmacological research .
Pyridazine/Isoxazole Derivatives (e.g., I-6230) Heterocyclic Diversity: Pyridazine and isoxazole rings (e.g., in I-6230 and I-6373) are smaller nitrogen-containing heterocycles compared to isoquinoline. Functional Groups: The phenethylamino or thioether linkages in these compounds (e.g., I-6373) contrast with the target compound’s ester and benzoyl groups, which may confer distinct electronic profiles and binding affinities .
Iodo-Biphenyl Propanoate (Compound 15) Halogenation: The iodine substituent in Compound 15 enhances molecular weight and polarizability, making it suitable for radiolabeling or crystallographic studies. This contrasts with the target compound’s non-halogenated structure, which prioritizes aromatic π-π stacking . Synthetic Utility: Compound 15’s synthesis via Suzuki-Miyaura coupling (82% yield) highlights methodologies applicable to modifying the target compound’s biphenyl or isoquinoline moieties .
This contrasts with the target compound’s electron-rich benzoyl and phenyl groups .
Pharmacological and Industrial Relevance
- However, specific studies are absent in the provided evidence, necessitating further research .
- Simpler Esters: Ethyl 3-phenylpropanoate’s role in flavor chemistry underscores the structure-volatility relationship, where reduced complexity enhances aroma contribution .
- Heterocyclic Analogs : Pyridazine/isoxazole derivatives () and microbial-correlated esters () highlight the diversity of applications achievable through strategic functionalization.
Biological Activity
Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 409.5 g/mol. Its structure features a benzoyl group , an isoquinoline moiety , and a phenyl group , which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C27H23NO3 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34008-40-7 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in relation to breast cancer cell lines such as MCF-7 and MDA-MB-231. Cytotoxicity assays revealed that it induces cell death in a dose-dependent manner, with IC50 values indicating effective inhibition of cancer cell proliferation .
Table: Cytotoxicity Results in Cancer Cell Lines
The biological activity of this compound is believed to involve interactions with specific molecular targets. The benzoyl and isoquinoline moieties are thought to play crucial roles in modulating cellular processes, including:
- Signal Transduction : The compound may influence pathways that regulate cell growth and apoptosis.
- Gene Expression : It potentially alters the expression of genes involved in cancer progression.
These interactions highlight the compound's potential as a lead candidate for drug development aimed at targeting specific enzymes or receptors involved in disease pathology.
Case Studies
- Study on Anticancer Efficacy : A study conducted on the MCF-7 and MDA-MB-231 cell lines demonstrated that this compound significantly reduced cell viability compared to control treatments, indicating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another investigation assessed the compound's effectiveness against various bacterial strains, revealing notable inhibitory effects that support its use in developing new antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-benzoyl-3-(isoquinolin-1-yl)-3-phenylpropanoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via organocatalytic Michael addition, as demonstrated for structurally similar esters (e.g., ethyl 3-oxo-3-phenylpropanoate reacting with nitroolefins using chiral catalysts) . Key steps include:
- Catalyst Selection : Use bifunctional organocatalysts (e.g., thiourea-based) to enhance stereoselectivity.
- Solvent Optimization : 1,4-Dioxane or toluene improves reaction homogeneity.
- Purification : Column chromatography (hexane/ethyl acetate gradients) achieves >95% purity .
- Yield Improvement : Adjust stoichiometry (1:1 molar ratio of reactants) and extend reaction time (12–24 hours) to mitigate side reactions .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Employ a combination of:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., benzoyl and isoquinoline moieties) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Based on analogous esters:
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile) and OV/AG/P99 respirators for aerosolized particles .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
- Waste Management : Neutralize acidic/byproduct streams before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the stereochemical outcomes of asymmetric syntheses involving this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and identify favored enantiomers (e.g., R vs. S configurations at the propanoate backbone) .
- Docking Studies : Simulate catalyst-substrate interactions (e.g., hydrogen bonding with thiourea catalysts) to rationalize enantioselectivity .
- Validation : Cross-reference computed NMR chemical shifts with experimental data to refine models .
Q. What strategies resolve contradictions in reported reaction yields for similar ester derivatives?
- Methodological Answer : Case study from (yields: 38–61%):
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
- Byproduct Analysis : LC-MS identifies competing pathways (e.g., hydrolysis of the ester group under humid conditions) .
- Catalyst Recycling : Immobilize catalysts on silica to improve turnover and reproducibility .
Q. How does the steric and electronic environment of the isoquinoline moiety influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate using Mercury software to assess hindrance around the nitrogen atom .
- Electronic Profiling : Hammett constants quantify electron-withdrawing/donating effects of substituents on reaction rates.
- Case Study : Isoquinoline’s electron-deficient nature may favor Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids .
Q. What methodologies enable the detection of degradation products under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks.
- Analytical Workflow :
- UHPLC-PDA : Monitor degradation (e.g., hydrolysis to 3-phenylpropanoic acid).
- GC-MS : Identify volatile byproducts (e.g., ethyl benzoate from ester cleavage) .
- Mitigation : Store under inert gas (Argon) at –20°C to prolong shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
